molecular formula C23H16N2O8 B4334996 ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE

ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE

Cat. No.: B4334996
M. Wt: 448.4 g/mol
InChI Key: GNRGLGOMAYTVGJ-UHFFFAOYSA-N
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Description

Ethyl 5-({[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}methyl)-2-furoate is a complex organic compound that features a unique combination of functional groups, including a nitro group, an anthraquinone moiety, and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE typically involves multiple steps

    Preparation of Anthraquinone Derivative: The starting material, 1-aminoanthraquinone, is reacted with a suitable acyl chloride, such as 2-furoyl chloride, in the presence of a base like pyridine to form the corresponding amide.

    Nitration: The anthraquinone derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}methyl)-2-furoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The anthraquinone moiety can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Aqueous sodium hydroxide, reflux.

Major Products Formed

    Reduction of Nitro Group: Amino derivative.

    Reduction of Anthraquinone: Hydroquinone derivative.

    Hydrolysis of Ester: Carboxylic acid derivative.

Scientific Research Applications

Ethyl 5-({[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}methyl)-2-furoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The anthraquinone moiety can intercalate with DNA, disrupting its function and leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Aminoanthraquinone: A precursor in the synthesis of the target compound.

    2-Furoyl Chloride: Used in the acylation step.

    Ethyl 2-Furoate: A simpler ester derivative.

Uniqueness

Ethyl 5-({[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}methyl)-2-furoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-[[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O8/c1-2-32-23(29)17-10-7-12(33-17)11-24-22(28)16-9-8-15-18(19(16)25(30)31)21(27)14-6-4-3-5-13(14)20(15)26/h3-10H,2,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRGLGOMAYTVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE

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